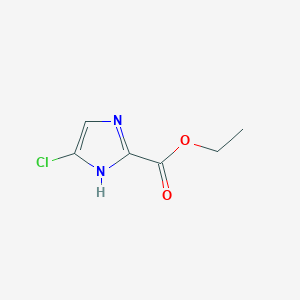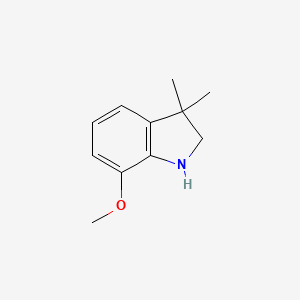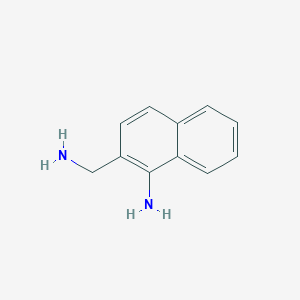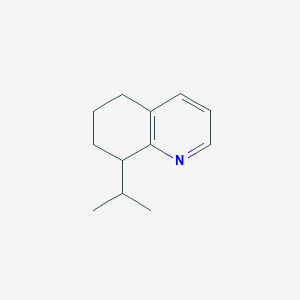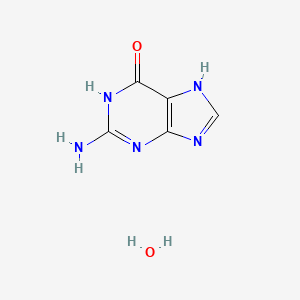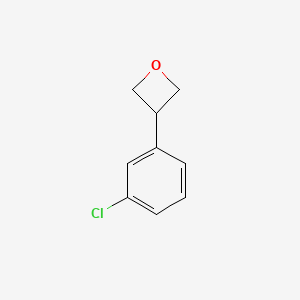
3-(3-Chlorophenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring substituted with a 3-chlorophenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The incorporation of a chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chlorophenylmethanol with an epoxide under acidic conditions can lead to the formation of the oxetane ring . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the scalability of these methods is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear alcohols or ethers.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of linear alcohols or ethers.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)oxetane has found applications in various scientific fields:
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)oxetane largely depends on its chemical reactivity. The strained oxetane ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The chlorophenyl group can also participate in interactions with biological macromolecules, enhancing the compound’s activity .
Comparison with Similar Compounds
3-Phenyl-oxetane: Lacks the chlorine substituent, leading to different reactivity and biological activity.
3-(4-Chlorophenyl)oxetane: The chlorine substituent is in a different position, which can affect the compound’s properties.
3-(3-Bromophenyl)oxetane: The bromine substituent can lead to different reactivity compared to chlorine.
Uniqueness: 3-(3-Chlorophenyl)oxetane is unique due to the specific positioning of the chlorine substituent on the phenyl ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-(3-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI Key |
PAIFDKRFPKZXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






